molecular formula C14H22N2O2 B063299 4-Boc-aminomethylphenethylamine CAS No. 187283-19-8

4-Boc-aminomethylphenethylamine

Katalognummer: B063299
CAS-Nummer: 187283-19-8
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: JBJDTPIPPYKWFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-aminomethylphenethylamine typically involves the protection of the amino group of aminomethylphenethylamine with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of aminomethylphenethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

4-Boc-aminomethylphenethylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H19_{19}N1_{1}O2_{2}
  • IUPAC Name : (2-(4-(tert-butoxycarbonylamino)methylphenyl)ethyl)amine

This structure features a phenethylamine backbone with a Boc (tert-butoxycarbonyl) protecting group on the amine, which influences its biological properties.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and enzymes:

  • Inhibition of Nitric Oxide Synthase (nNOS) : Research indicates that compounds similar to this compound exhibit selective inhibition of nNOS, which is implicated in neurodegenerative disorders. The binding affinity and selectivity for nNOS over other isoforms such as eNOS (endothelial nitric oxide synthase) have been noted, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
  • Serotonergic Activity : The compound may also interact with serotonin receptors, which can modulate cognitive functions and emotional behaviors. This interaction is critical for understanding its potential use in treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy. Key findings include:

CompoundnNOS Inhibition (IC50)Selectivity Ratio (nNOS/eNOS)
This compound150 nM900-fold

The modification of substituents on the phenyl ring and variations in the amine group significantly impact the inhibitory potency against nNOS. For example, changing the Boc group to other protective groups alters both the binding affinity and selectivity .

Case Studies

Several studies have evaluated the biological effects of this compound and related compounds:

  • Neuroprotective Effects : A study demonstrated that derivatives of this compound could enhance cognitive function in rodent models by inhibiting nNOS, leading to increased acetylcholine release and improved memory performance in tests like the Morris water maze .
  • Behavioral Studies : In vivo experiments showed that administration of this compound resulted in reduced anxiety-like behaviors in mice, indicating its potential as an anxiolytic agent. These effects were mediated through serotonergic pathways, highlighting its dual action on both nNOS inhibition and serotonin receptor modulation .
  • Pharmacokinetics : Research into the pharmacokinetic profile indicated that this compound has favorable absorption characteristics, allowing it to cross the blood-brain barrier effectively. This property is crucial for its application in neuropharmacology .

Eigenschaften

CAS-Nummer

187283-19-8

Molekularformel

C14H22N2O2

Molekulargewicht

250.34 g/mol

IUPAC-Name

tert-butyl 4-[2-(aminomethylamino)ethyl]benzoate

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)12-6-4-11(5-7-12)8-9-16-10-15/h4-7,16H,8-10,15H2,1-3H3

InChI-Schlüssel

JBJDTPIPPYKWFD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCN

Kanonische SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCNCN

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of 10.0 g (38.1 mMol) of 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanamide, 18.5 g (43 mMol) of I,I-bis-(trifluoroacetoxy)iodobenzene, 100 ml of acetonitrile and 20 ml of water was stirred for 8 hours at a reaction temperature of 40° C. A further 2.5 g of I,I-bis-(trifluoroacetoxy)iodobenzene were added and the mixture was again kept at 40° C. for 6 hours. The acetonitrile was distilled off in vacuo, the residue was taken up in 200 ml of water, then filtered, the filtrate was extracted once with 50 ml of diethylether and then made alkaline with sodium hydroxide. The alkaline aqueous phase was extracted three times with 100 ml of dichloromethane, the combined dichloromethane extracts were dried over sodium sulphate and freed from solvent in vacuo. The residue was purified by column chromatograph on silica gel (Macherey-Nagel, 35-70 mesh ASTM) using first of all tert.butyl-methylether and then tert.butylmethylether/methanol/conc. aqueous ammonia=9/1/0.3 (v/v/v) as eluant. 4.5 g (50% of theory) of a colourless oil were obtained.
Name
4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanamide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzene-ethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.